N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Overview
Description
N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a dimethylphenyl group
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other thiazole derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or interfering with substrate binding .
Biochemical Pathways
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles . The compound’s metabolism and excretion patterns would need to be investigated to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives, the compound could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . Additionally, it interacts with various enzymes involved in metabolic pathways, potentially inhibiting or activating them to exert its biological effects. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their activity and influencing biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, but its effects can change over time due to degradation or metabolic processes . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained biological activity, although the specific effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Threshold effects are also noted, where a certain dosage level is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . These interactions can lead to changes in the overall metabolic profile of cells, influencing energy production, biosynthesis, and other critical functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution pattern of the compound can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its biological effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the dimethylphenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide derivatives. These compounds may share some structural features but differ in their specific functional groups or overall molecular architecture.
Uniqueness
What sets N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, from research to industrial use.
Properties
IUPAC Name |
N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-9-16(10-14(13)2)21-18(24)11-17-12-26-20(22-17)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCFUPFLPFNIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.